2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 6-chloro and 4-methylphenyl groups: These groups can be introduced through electrophilic substitution reactions.
Formation of the ester linkage: The ester linkage between the quinoline carboxylate and the 2-(4-nitrophenyl)-2-oxoethyl group can be formed through esterification reactions using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Methylquinoline: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
355420-65-4 |
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Molecular Formula |
C25H17ClN2O5 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-2-4-16(5-3-15)23-13-21(20-12-18(26)8-11-22(20)27-23)25(30)33-14-24(29)17-6-9-19(10-7-17)28(31)32/h2-13H,14H2,1H3 |
InChI Key |
ISTPKPQYNDXCME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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